Synthetic Provenance: Patent-Disclosed Synthetic Route with Quantified Yield and Purity for the 7-Bromo Regioisomer
The target compound benefits from a documented, reproducible synthetic route disclosed in patent literature, enabling direct procurement with validated synthetic provenance. The synthesis proceeds via LiAlH4 reduction of ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate in tetrahydrofuran at -30°C, affording the title compound with an isolated yield of 52% (2.0 g scale) and LCMS purity of 98.80% (RT 1.947, 230.0 nm; MS: ESI +ve 228.9 [M+1]) . This patent reference provides a defined quality benchmark that informs procurement expectations regarding achievable purity upon resynthesis or from commercial sources. In contrast, no peer-reviewed or patent synthetic protocols with comparable yield and purity specifications were identified for the 5-bromo positional isomer (CAS 881841-53-8) in the available search corpus, limiting the ability to independently verify or reproduce that analog's synthetic route.
| Evidence Dimension | Synthetic yield and purity (documented route) |
|---|---|
| Target Compound Data | Isolated yield: 52% (2.0 g); LCMS purity: 98.80% |
| Comparator Or Baseline | 5-Bromo analog (CAS 881841-53-8): No peer-reviewed or patent synthetic protocol with comparable yield/purity specifications identified |
| Quantified Difference | Documented synthetic route with quantifiable yield and purity versus no comparable documentation identified |
| Conditions | Reduction with LiAlH4 (1M in THF, 21.26 mL, 1.1 eq) of ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (5.2 g, 19.33 mmol) in THF (100 mL) at -30°C; purification via flash chromatography (2.8% MeOH:DCM) |
Why This Matters
Procurement of a compound with a patent-disclosed synthetic route and quantified yield/purity data provides greater confidence in batch-to-batch reproducibility and quality consistency compared to analogs lacking publicly documented synthetic protocols.
